Ethyl 3-methylbenzoylformate

Physical Property Formulation Quality Control

Ethyl 3-methylbenzoylformate (CAS 66644-68-6) is an aryl α-keto ester belonging to the benzoylformate class, characterized by a 3-methylphenyl (m-tolyl) substituent on the glyoxylate core. It is commercially available at ≥95% purity and is primarily employed as a versatile intermediate in pharmaceutical, fragrance, and fine-chemical synthesis, where the electron-donating methyl group imparts distinct reactivity compared to unsubstituted or para-substituted analogs.

Molecular Formula C11H12O3
Molecular Weight 192.21 g/mol
CAS No. 66644-68-6
Cat. No. B1302098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-methylbenzoylformate
CAS66644-68-6
Molecular FormulaC11H12O3
Molecular Weight192.21 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=O)C1=CC=CC(=C1)C
InChIInChI=1S/C11H12O3/c1-3-14-11(13)10(12)9-6-4-5-8(2)7-9/h4-7H,3H2,1-2H3
InChIKeyKSCQWCKUWIRNOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-Methylbenzoylformate (CAS 66644-68-6) – m-Tolyl-Substituted α-Keto Ester Sourcing & Differentiation Guide


Ethyl 3-methylbenzoylformate (CAS 66644-68-6) is an aryl α-keto ester belonging to the benzoylformate class, characterized by a 3-methylphenyl (m-tolyl) substituent on the glyoxylate core . It is commercially available at ≥95% purity and is primarily employed as a versatile intermediate in pharmaceutical, fragrance, and fine-chemical synthesis, where the electron-donating methyl group imparts distinct reactivity compared to unsubstituted or para-substituted analogs .

Why Unsubstituted or para-Substituted Benzoylformate Esters Cannot Replace Ethyl 3-Methylbenzoylformate in Critical Applications


Although ethyl benzoylformate and its 4-methyl isomer share the same α-keto ester scaffold, the meta-methyl substitution in ethyl 3-methylbenzoylformate introduces a distinct electronic push that alters carbonyl electrophilicity and steric encumbrance around the reaction center . These subtle but measurable differences—reflected in density, lipophilicity, and regiochemical outcomes during Friedel–Crafts acylation—directly impact yield, selectivity, and downstream product profiles, making generic substitution unreliable without re-optimization [1].

Quantitative Evidence Guide: How Ethyl 3-Methylbenzoylformate (CAS 66644-68-6) Differentiates from Its Closest Analogs


Liquid Density: Measured Lower Mass per Unit Volume vs. Unsubstituted Ethyl Benzoylformate

Ethyl 3-methylbenzoylformate exhibits a liquid density of 1.106 g/cm³ , which is 0.016 g/cm³ lower than that of ethyl benzoylformate (1.122 g/cm³) . This difference, though modest, can influence solvent compatibility and phase-behavior predictions during formulation development.

Physical Property Formulation Quality Control

Lipophilicity (LogP): Enhanced Hydrophobic Character vs. Unsubstituted Ethyl Benzoylformate

The computed LogP of ethyl 3-methylbenzoylformate is 1.74 , compared with a cLogP of 1.44 for ethyl benzoylformate . The addition of a single meta-methyl group increases predicted lipophilicity by 0.30 log units.

Drug Design ADME Chromatography

Solvent-Free Friedel–Crafts Acylation Yield: Comparable or Superior Efficiency to para-Substituted Analogs

Under solvent-free Friedel–Crafts acylation conditions (AlCl₃, ethyl oxalyl chloride, grinding), ethyl 3-methylbenzoylformate was obtained in 91% isolated yield [1], comparable to the yields of other electron-rich aryl glyoxylates (89–91%) and notably higher than those bearing weak electron-withdrawing substituents (e.g., 4-chloro: 83%) [1].

Green Chemistry Process Chemistry Synthetic Methodology

Refractive Index: Distinct Optical Property for Identity and Purity Verification

The refractive index (nD) of ethyl 3-methylbenzoylformate is 1.512 , positioned lower than that of ethyl benzoylformate (nD 1.515–1.517) . This measurable offset enables rapid identity confirmation via refractometry in procurement QC workflows.

Analytical Chemistry Quality Assurance Incoming Inspection

Procurement-Guided Application Scenarios for Ethyl 3-Methylbenzoylformate (CAS 66644-68-6)


Medicinal Chemistry SAR Campaigns Requiring Balanced Lipophilicity

The +0.30 LogP differential versus unsubstituted ethyl benzoylformate makes this compound a preferred α-keto ester building block when structure–activity relationship (SAR) studies demand increased hydrophobic character without altering the ester handle. Researchers synthesizing CNS-targeted candidates or membrane-permeable prodrugs can directly incorporate the m-tolyl motif via routes such as asymmetric reduction to chiral mandelate derivatives [1].

Green Process Development Using Solvent-Free Acylation

The 91% isolated yield achieved through solvent-free Friedel–Crafts grinding [2] positions this aryl glyoxylate as a high-efficiency intermediate for process chemistry groups pursuing sustainable manufacturing. The method eliminates chlorinated solvents entirely and reduces workup complexity, making the compound attractive for scale-up evaluations under green-chemistry mandates.

Incoming QC and Identity Verification in Multi-Analog Inventory Environments

Facilities that stock multiple benzoylformate esters can leverage the compound's distinct refractive index (1.512) and density (1.106 g/cm³) to implement rapid, instrument-based identity checks at receiving, minimizing the risk of cross-contamination with ethyl benzoylformate (nD 1.515–1.517, density 1.122 g/cm³) .

Photochemical and Catalytic Asymmetric Synthesis Studies

As a member of the alkyl benzoylformate family, the compound's triplet-state photochemistry and Norrish Type II reactivity can be systematically compared with published data for methyl and ethyl benzoylformate (triplet lifetimes of 670 and 500 ns, respectively) [3], enabling researchers to probe steric and electronic effects of the meta-methyl group on excited-state dynamics and enantioselective transformations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 3-methylbenzoylformate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.